2-Tetradecylglycidylcarnitine

CPT-I inhibition mitochondrial β-oxidation I₅₀ potency

2-Tetradecylglycidylcarnitine (TDGA-carnitine; CAS 105201-53-4; molecular formula C₂₄H₄₇NO₄; molecular weight 413.6 g/mol) is a synthetic carnitine ester conjugate of 2-tetradecylglycidic acid (TDGA), belonging to the oxirane carboxylate class of mitochondrial carnitine palmitoyltransferase-I (CPT-I) inhibitors. It is one of three chemical forms—alongside the free acid TDGA and the coenzyme A thioester TDGA-CoA—that have been systematically compared for CPT inhibitory activity in rat hepatic mitochondria and submitochondrial vesicles.

Molecular Formula C24H47NO4
Molecular Weight 413.6 g/mol
CAS No. 105201-53-4
Cat. No. B027031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetradecylglycidylcarnitine
CAS105201-53-4
Synonyms2-tetradecylglycidylcarnitine
TDGA-carnitine
Molecular FormulaC24H47NO4
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1
InChIKeyXXOXFZDRHUHJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tetradecylglycidylcarnitine (CAS 105201-53-4): A Specialized Carnitine-Conjugated CPT-I Inhibitor for Mitochondrial Fatty Acid Oxidation Research


2-Tetradecylglycidylcarnitine (TDGA-carnitine; CAS 105201-53-4; molecular formula C₂₄H₄₇NO₄; molecular weight 413.6 g/mol) is a synthetic carnitine ester conjugate of 2-tetradecylglycidic acid (TDGA), belonging to the oxirane carboxylate class of mitochondrial carnitine palmitoyltransferase-I (CPT-I) inhibitors [1]. It is one of three chemical forms—alongside the free acid TDGA and the coenzyme A thioester TDGA-CoA—that have been systematically compared for CPT inhibitory activity in rat hepatic mitochondria and submitochondrial vesicles [1]. Unlike its more potent CoA congener, TDGA-carnitine exhibits markedly weaker and direction-dependent inhibition of CPT, suggesting it functions as a metabolic intermediate or cellular delivery form rather than the direct active inhibitory species [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is employed exclusively in non-human, non-clinical experimental settings to probe fatty acid β-oxidation, mitochondrial substrate utilization, and CPT-I enzyme topology [1][2].

Why CPT-I Inhibitor Substitution Is Not Straightforward: Critical Differences Between 2-Tetradecylglycidylcarnitine and Its Structural or Pharmacological Analogs


Compounds within the oxirane carboxylate CPT-I inhibitor class—including 2-tetradecylglycidic acid (TDGA), TDGA-CoA, methyl palmoxirate (methyl 2-tetradecylglycidate, McN-3716), etomoxir, and 2-tetradecylglycidylcarnitine—cannot be treated as interchangeable for experimental procurement [1][2]. Although all converge on CPT-I as the nominal target, they differ fundamentally in their chemical form, metabolic activation requirements, absolute inhibitory potency (spanning over five orders of magnitude from low nanomolar to millimolar I₅₀), membrane-permeability properties, and kinetic mechanisms [1][3]. Critically, 2-tetradecylglycidylcarnitine is the only member of this series for which the carnitine moiety is covalently conjugated to the TDGA pharmacophore, meaning it enters cells through carnitine/organic cation transporters rather than by passive diffusion, and it lacks intrinsic high-potency inhibitory activity until intracellular conversion to TDGA-CoA occurs [1][4]. Substituting etomoxir (IC₅₀ 5–20 nM for CPT-1a) for TDGA-carnitine (I₅₀ 0.64 mM in intact mitochondria) [1] without accounting for this ~10⁵-fold potency gap will generate fundamentally different experimental outcomes in metabolic flux assays. The quantitative evidence below establishes exactly where these differences matter for scientific selection.

Quantitative Differentiation Evidence for 2-Tetradecylglycidylcarnitine vs. Closest Analogs: I₅₀, Directionality, and Membrane-Topology Data


I₅₀ Potency Gap: TDGA-Carnitine Is Approximately 2,400-Fold Weaker Than TDGA-CoA in Intact Hepatic Mitochondria

In the same study using intact hepatic mitochondria from 48 h-starved Sprague-Dawley rats, TDGA-carnitine exhibited an I₅₀ of 0.64 mM (640 µM; SEM ±0.07) for the forward CPT reaction (palmitoyl-L-carnitine formation from L-[methyl-¹⁴C]carnitine), whereas TDGA-CoA yielded an I₅₀ of 0.27 µM (SEM ±0.19) under identical nutritional and assay conditions [1]. The ~2,400-fold potency differential demonstrates that TDGA-carnitine is not the direct enzyme-inhibiting species; the CoA thioester is the bona fide high-affinity irreversible inhibitor [1][2]. For procurement decisions, this means TDGA-CoA, not TDGA-carnitine, should be selected when maximal CPT-I inhibition at low concentrations is required.

CPT-I inhibition mitochondrial β-oxidation I₅₀ potency TDGA-CoA comparison

Reaction-Direction Asymmetry: TDGA-Carnitine I₅₀ Varies 43-Fold Depending on Whether CPT Is Assayed in the Forward or Reverse Direction

When CPT activity was measured in the reverse direction (L-[methyl-¹⁴C]carnitine release from palmitoyl-L-[methyl-¹⁴C]carnitine) in intact mitochondria from starved rats, TDGA-carnitine required an I₅₀ of 27.7 mM (SEM ±12.2) to achieve 50% inhibition—a 43-fold higher concentration than the 0.64 mM (SEM ±0.07) required for the forward reaction (palmitoylcarnitine formation) [1]. In contrast, TDGA-CoA inhibited CPT with comparable potency irrespective of assay direction (I₅₀ values within the same sub-micromolar range) [1]. This pronounced direction-dependent inhibition asymmetry is unique to TDGA-carnitine among the TDGA congener series and implies that the carnitine moiety sterically or kinetically interferes with one substrate-binding orientation of CPT-I.

CPT reaction directionality enzyme kinetics I₅₀ asymmetry assay design

Membrane-Topology Dependence: TDGA-Carnitine Inhibits CPT ~1,200-Fold More Potently in Inverted Submitochondrial Vesicles Than in Intact Mitochondria (Formation Direction)

A striking topological differential was observed: in intact mitochondria, TDGA-carnitine inhibited palmitoylcarnitine formation with an I₅₀ of 0.64 mM (640,000 nM; SEM ±0.07), whereas in inverted submitochondrial vesicles—where the inner membrane face is exposed—the I₅₀ was 0.54 µM (540 nM; SEM ±0.07), representing an ~1,185-fold increase in apparent potency [1]. Furthermore, inverted vesicles were completely insensitive to TDGA-carnitine (up to 500 µM) when assayed in the carnitine-release direction, yet the same vesicles were as sensitive as intact mitochondria in the formation direction [1]. TDGA-CoA, by comparison, inhibited both intact mitochondria and inverted vesicles in both reaction directions with consistently sub-micromolar I₅₀ values [1]. This topology-dependent inhibition profile is a unique signature of the carnitine-conjugated inhibitor and reflects restricted access of the bulky, zwitterionic TDGA-carnitine molecule to the CPT-I active site from the matrix aspect of the inner mitochondrial membrane.

CPT-I membrane topology inverted submitochondrial vesicles mitochondrial membrane sidedness inhibitor accessibility

Cross-Class Potency Comparison: TDGA-Carnitine Is ~10⁴–10⁵-Fold Weaker Than Etomoxir at CPT-I Inhibition, Dictating Distinct Experimental Use Cases

Etomoxir, the most widely used irreversible oxirane carboxylate CPT-I inhibitor, exhibits an IC₅₀ of 5–20 nM against CPT-1a in rat liver mitochondria . By contrast, the most favorable I₅₀ reported for TDGA-carnitine in intact mitochondria is 0.64 mM (640,000 nM) in the forward reaction direction [1]. This represents an ~32,000-fold to ~128,000-fold potency advantage for etomoxir. Furthermore, etomoxir requires intracellular conversion to etomoxiryl-CoA for activity [2], while TDGA-carnitine must be metabolically interconverted to TDGA-CoA—the active inhibitory species common to both the TDGA and palmoxirate series [3]. However, the much weaker apparent potency of TDGA-carnitine renders it unsuitable for applications requiring near-complete CPT-I blockade (e.g., metabolic flux shut-down experiments) but potentially advantageous for partial inhibition or graded dose-response studies where etomoxir's potency would preclude fine titration.

etomoxir CPT-1a inhibitor cross-compound potency ranking inhibitor selection

Metabolic Activation Requirement: TDGA-Carnitine Is a Prodrug Form Requiring Intracellular Conversion to TDGA-CoA, Distinct from Direct-Acting CoA Thioester Inhibitors

The seminal characterization by Kiorpes et al. (1984) established that TDGA-CoA is the active, irreversible, active-site-directed inhibitor of CPT-A, with a Ki of approximately 0.27 µM and an enzyme inactivation half-time (t₀.₅) of 38.5 seconds at 100 nM (R)-TDGA-CoA [2]. The free acid TDGA and the methyl ester (methyl palmoxirate) are prodrugs that require intracellular conversion to TDGA-CoA for activity [2]. TDGA-carnitine, by analogy and consistent with its ~2,400-fold weaker I₅₀ relative to TDGA-CoA [1], represents the carnitine-esterified prodrug form within this metabolic activation cascade. Its weak intrinsic activity in intact mitochondria likely reflects low-level intracellular transesterification or CoA transfer to generate the active TDGA-CoA species [1][2]. This places TDGA-carnitine in a distinct procurement category: it is not suitable as a direct enzyme inhibitor for cell-free or reconstituted CPT assays, but may serve as a cellular delivery vector that exploits carnitine transporter uptake pathways [3] to achieve intracellular TDGA-CoA accumulation with different kinetics and tissue distribution than the free acid or methyl ester prodrugs.

prodrug activation TDGA-CoA metabolic intermediate intracellular processing

Evidence-Backed Research Application Scenarios for 2-Tetradecylglycidylcarnitine (CAS 105201-53-4)


Probing CPT-I Active-Site Membrane Topology and Sidedness Using Differential Inhibitor Accessibility

The ~1,185-fold potency shift of TDGA-carnitine between intact mitochondria (I₅₀ 0.64 mM) and inverted submitochondrial vesicles (I₅₀ 0.54 µM) in the forward reaction direction [1] makes this compound a uniquely selective probe for CPT-I active-site orientation studies. Unlike TDGA-CoA or etomoxir, which inhibit both membrane orientations with comparable potency, TDGA-carnitine effectively discriminates the cytosolic versus matrix aspects of CPT-I [1]. Researchers investigating the controversial topology of CPT-I or validating membrane-orientation models should procure TDGA-carnitine specifically for comparative sidedness experiments alongside TDGA-CoA as a non-discriminating control inhibitor [1].

Carnitine-Transporter-Dependent Intracellular Delivery of a CPT-I Inhibitory Pharmacophore

Because TDGA-carnitine bears the carnitine zwitterionic moiety, it is predicted to enter cells via organic cation/carnitine transporters (OCTN2/SLC22A5) rather than by passive diffusion—a property not shared by TDGA free acid, methyl palmoxirate, or etomoxir [2]. This makes TDGA-carnitine a valuable tool compound for studying how carnitine-conjugated inhibitors achieve cell-type-selective or tissue-selective uptake. Procurement is indicated for laboratories investigating the intersection of fatty acid oxidation inhibition with carnitine transport physiology, particularly in tissues with high OCTN2 expression such as cardiac and skeletal muscle [2].

Graded Partial CPT-I Inhibition for Metabolic Flux Titration Studies

With a forward-reaction I₅₀ of 0.64 mM in intact mitochondria [1], TDGA-carnitine occupies a potency niche that permits graded, partial inhibition of CPT-I across a wide concentration range—in contrast to etomoxir (IC₅₀ 5–20 nM), which achieves near-complete enzyme inactivation at sub-micromolar concentrations . Investigators studying the metabolic threshold at which partial fatty acid oxidation inhibition triggers substrate switching (e.g., to glucose oxidation) should select TDGA-carnitine for dose-response experiments where fine titration between 0% and ~100% CPT-I inhibition is required without the steep 'all-or-none' inhibition profile characteristic of ultra-potent irreversible inhibitors [1].

Metabolic Tracing of the TDGA Prodrug Activation Cascade Using a Carnitine-Labeled Congener

TDGA-carnitine is the carnitine-esterified intermediate in the TDGA metabolic activation pathway that culminates in TDGA-CoA formation—the active, irreversible CPT-A inhibitor (Ki ≈ 0.27 µM, t₀.₅ = 38.5 s at 100 nM) [3]. Its unique position in this cascade, combined with its distinct kinetic signature (direction-dependent I₅₀ asymmetry, membrane-topology sensitivity) [1], enables researchers to dissect the sequential steps of prodrug activation: cellular uptake via carnitine transporters, intracellular ester hydrolysis or transesterification, and CoA thioester formation. Procurement of TDGA-carnitine alongside TDGA and TDGA-CoA as a matched set permits systematic reconstruction of the complete prodrug-to-active-inhibitor pathway [1][3].

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